Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate
Description
Structural Identification and IUPAC Nomenclature
The compound’s IUPAC name reflects its hierarchical substituents:
- Core structure : 1,2,4-oxadiazole (a five-membered heterocycle with oxygen and two nitrogen atoms).
- Position 3 substituent : 3-(3,4-dimethoxyphenyl) group, where methoxy (-OCH₃) groups occupy the 3- and 4-positions of a phenyl ring.
- Position 5 substituent : Ethyl acetate (CH₃COOCH₂CH₃) linked via a methylene bridge (-CH₂-).
Key identifiers :
| Property | Value | Source |
|---|---|---|
| CAS Number | 1375184-09-0 | |
| Molecular Formula | C₁₄H₁₆N₂O₅ | |
| Molecular Weight | 292.29 g/mol | |
| SMILES | CCOC(=O)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC | |
| InChI Key | GHGJDGOOIRMDGO-UHFFFAOYSA-N |
The SMILES notation highlights the ethyl acetate group (CCOC(=O)CC-) connected to the oxadiazole ring (C1=NC(=NO1)), which is further substituted with a dimethoxyphenyl moiety (C2=CC(=C(C=C2)OC)OC).
Historical Context in Heterocyclic Chemistry
The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger, who described its preparation via amidoxime and acyl chloride reactions. Initially classified as a "furo[ab1]diazole," early studies focused on its photochemical rearrangements and stability issues. The compound’s modern relevance emerged in the mid-20th century with the discovery of its bioisosteric properties, enabling applications as ester or amide mimetics in drug design.
Key milestones :
- 1940s–1960s : Initial exploration of biological activity, including anticonvulsant and anti-inflammatory properties.
- 2000s–2010s : Renewed interest in 1,2,4-oxadiazoles as antibiotics (e.g., ND-421 for MRSA) and liquid crystal materials.
- 2010s–present : Targeted synthesis of derivatives with tailored substituents for enhanced pharmacological or material-specific properties.
The compound , synthesized via condensation of amidoxime and ethyl acetoacetate derivatives, exemplifies contemporary strategies to functionalize the oxadiazole core for biological or materials applications.
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-4-20-13(17)8-12-15-14(16-21-12)9-5-6-10(18-2)11(7-9)19-3/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGJDGOOIRMDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide-Based Cyclization Method
A common approach involves synthesizing hydrazides from corresponding carboxylic acids or esters, followed by cyclodehydration to form the oxadiazole ring.
Carboxylic acid or ester + Hydrazine hydrate → Hydrazide
Hydrazide + Dehydrating agent (e.g., phosphoryl chloride, POCl₃) → 1,2,4-Oxadiazole
This method is favored for its straightforwardness and high yields, especially when starting from aromatic acids or esters bearing substituents like 3,4-dimethoxyphenyl groups.
Cyclodehydration of Acyl Hydrazides
In the specific case of this compound, the synthetic route typically involves:
- Preparation of the hydrazide intermediate by reacting ethyl 2-(3,4-dimethoxyphenyl)acetohydrazide with appropriate acylating agents.
- Cyclization using dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) under reflux conditions to afford the oxadiazole ring.
Specific Synthetic Routes from Literature
Route via Hydrazide and Dehydrating Agents
Based on the literature, a representative synthesis involves:
- Step 1: Synthesis of ethyl 2-(3,4-dimethoxyphenyl)acetohydrazide by reacting ethyl 2-(3,4-dimethoxyphenyl)acetate with hydrazine hydrate under reflux.
- Step 2: Cyclization of the hydrazide with POCl₃ at elevated temperatures (around 80–100°C) to produce this compound.
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | Ethyl 2-(3,4-dimethoxyphenyl)acetate + Hydrazine hydrate, reflux | Ethyl 2-(3,4-dimethoxyphenyl)acetohydrazide | 75–85% | Efficient amidation |
| 2 | Hydrazide + POCl₃, reflux | This compound | 70–80% | Cyclization step |
Alternative Routes Using Condensation with Aromatic Aldehydes
Another method involves initial formation of hydrazones from aromatic aldehydes and hydrazides, followed by oxidative cyclization. This approach allows for structural diversity and is useful in SAR studies.
Optimization and Reaction Conditions
Research indicates that reaction parameters such as temperature, choice of dehydrating agent, and solvent significantly influence yield and purity. Optimal conditions typically include:
- Temperature: 80–100°C for cyclization.
- Solvent: Dichloromethane (DCM), acetic acid, or pyridine.
- Dehydrating Agent: POCl₃ or P₂O₅ for effective ring closure.
Notes on Purification and Characterization
Post-synthesis, purification is achieved through recrystallization from ethanol or ethyl acetate. Characterization techniques include:
- NMR spectroscopy: Confirming the heterocyclic ring formation.
- Mass spectrometry: Verifying molecular weight.
- IR spectroscopy: Detecting characteristic oxadiazole vibrations (~1650–1700 cm⁻¹).
Summary of Research Findings
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds containing oxadiazole moieties exhibit a variety of biological activities, including:
- Antimicrobial Activity : Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate has shown promise in inhibiting the growth of certain bacterial strains. This activity is attributed to the compound's ability to disrupt microbial cell membranes.
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer effects by inducing apoptosis in cancer cells. The oxadiazole ring is known to interact with cellular targets involved in cancer progression.
- Anti-inflammatory Effects : There is potential for this compound to modulate inflammatory pathways, possibly providing therapeutic benefits in inflammatory diseases.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | Methyl group on the oxadiazole | Different substitution pattern |
| Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate | Nitrophenyl group | Strong electrophilic properties |
| Methyl 2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetate | Fluorinated phenyl group | Enhanced lipophilicity and bioavailability |
This compound stands out due to its specific methoxy substitutions that may improve its solubility and biological activity compared to other oxadiazole derivatives .
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets and pathways .
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine
- Structure : Shares the 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole core but substitutes the ethyl acetate group with a methanamine.
- Key Differences: The primary amine (-CH2NH2) increases water solubility compared to the lipophilic ethyl ester in the target compound. Potential for divergent reactivity (e.g., amine participation in Schiff base formation or conjugation reactions) .
Ethyl 2-[4-(3-Chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
- Structure : Features a 1,2,4-triazole ring substituted with a 3-chlorophenyl group and ethyl acetate.
- Key Differences: Replacement of oxadiazole with triazole alters electronic properties and hydrogen-bonding capacity. The 3-chlorophenyl group introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. Applications in agrochemicals or antimicrobial agents due to triazole’s known bioactivity .
5-(2,6-Dichlorophenoxymethyl)thiophene-2-carboxylic Acid
- Structure: Contains a thiophene-carboxylic acid backbone with dichlorophenoxy and methyl groups.
- Key Differences: Thiophene ring offers distinct aromaticity and conjugation compared to oxadiazole.
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Heterocycle | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | 1,2,4-Oxadiazole | 3,4-Dimethoxyphenyl, Ethyl acetate | Ester |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide | None | 3,4-Dimethoxyphenethyl, Benzamide | Amide |
| 3-(3,4-Dimethoxyphenyl)-oxadiazole-amine | 1,2,4-Oxadiazole | 3,4-Dimethoxyphenyl, Methanamine | Amine |
| Ethyl triazole-chlorophenyl acetate | 1,2,4-Triazole | 3-Chlorophenyl, Ethyl acetate | Ester |
| Thiophene-dichlorophenoxy acid | Thiophene | 2,6-Dichlorophenoxy, Carboxylic acid | Carboxylic acid |
Table 2: Commercial Availability and Pricing (Selected Compounds)
| Compound Name | CAS Number | Price (50 mg) | Price (500 mg) | Supplier |
|---|---|---|---|---|
| Ethyl 2-[3-(3,4-dimethoxyphenyl)-oxadiazole]acetate | 1375184-09-0 | €590.00 | €1,619.00 | CymitQuimica |
| 5-(2,6-Dichlorophenoxymethyl)thiophene-2-carboxylic acid | 74556-86-8 | Not listed | Not listed | InterBioScreen |
Research Implications and Gaps
- The target compound’s ester group and methoxy substituents suggest moderate lipophilicity, ideal for central nervous system drug candidates. However, direct bioactivity data are absent in the provided evidence.
- Further research is needed to explore the pharmacological profiles of these analogs, particularly in enzyme inhibition or receptor-binding assays.
Biological Activity
Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate (CAS No. 1375184-09-0) is a synthetic organic compound belonging to the oxadiazole class, characterized by its unique chemical structure that includes an oxadiazole ring and a 3,4-dimethoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
- Molecular Formula : C14H16N2O5
- Molecular Weight : 292.28 g/mol
- IUPAC Name : this compound
- InChI Key : GHGJDGOOIRMDGO-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzohydrazide with ethyl chloroacetate in the presence of sodium ethoxide as a base. The reaction proceeds through the formation of an intermediate hydrazone and subsequent cyclization to yield the oxadiazole ring. This method can be optimized for industrial production through continuous flow reactors and green chemistry principles to enhance yield and sustainability .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity. Its lipophilicity facilitates cellular uptake, allowing it to engage with intracellular pathways .
Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
Studies have suggested that derivatives of oxadiazoles possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for developing anti-inflammatory drugs .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of this compound:
- Anticancer Study :
- Antimicrobial Activity :
- Anti-inflammatory Research :
Data Tables
| Biological Activity | Test System | Result |
|---|---|---|
| Anticancer | HCT116 | IC50 = 0.66 µM |
| Antimicrobial | Various Bacteria | Significant inhibition |
| Anti-inflammatory | LPS-induced model | Reduced TNF-alpha levels |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted precursors. A common approach involves refluxing a 3,4-dimethoxyphenyl-substituted precursor (e.g., amidoxime or nitrile) with ethyl chloroacetate in ethanol under acidic catalysis (e.g., glacial acetic acid). Reaction optimization should monitor temperature (70–80°C), solvent polarity, and catalyst loading. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use and NMR to verify the oxadiazole ring (characteristic peaks at δ 8.5–9.0 ppm for protons adjacent to the oxadiazole nitrogen) and ester group (δ 4.1–4.3 ppm for ethyl CH). IR spectroscopy confirms C=O (ester, ~1740 cm) and C=N (oxadiazole, ~1600 cm). X-ray crystallography (e.g., monoclinic symmetry) resolves stereoelectronic effects .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) achieves >95% purity. GC-MS monitors volatile byproducts .
Q. How can researchers assess the hydrolytic stability of the ester moiety under physiological conditions?
- Methodological Answer : Conduct stability studies in pH 7.4 phosphate buffer at 37°C. Monitor degradation via HPLC over 24–72 hours. Compare half-life () with structurally similar esters (e.g., ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate) to infer reactivity trends. Use LC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent oxadiazole derivatives?
- Methodological Answer :
- Substitution Patterns : Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogen or nitro groups) to alter electron density and steric effects.
- Biological Assays : Test analogs against target enzymes (e.g., α-glucosidase or kinase isoforms) using enzyme inhibition assays (IC determination).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. Compare with crystallographic data of related oxadiazoles (e.g., 1,3,4-oxadiazoline derivatives) to validate docking poses .
Q. How should researchers resolve contradictions in reported bioactivity data for oxadiazole derivatives?
- Methodological Answer :
- Orthogonal Assays : Re-evaluate activity using both cell-based (e.g., MTT assay) and cell-free (e.g., fluorescence polarization) systems to rule out assay-specific artifacts.
- Structural Verification : Confirm compound identity via X-ray crystallography (e.g., as in [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride dihydrate) to exclude isomerism or degradation .
- Meta-Analysis : Cross-reference bioactivity data across databases (e.g., PubChem, ChEMBL) while excluding unreliable sources (e.g., BenchChem) .
Q. What strategies improve the metabolic stability of the oxadiazole core in vivo?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the oxadiazole ring with thiadiazole or triazole moieties to reduce oxidative metabolism.
- Prodrug Design : Mask the ester group with enzymatically cleavable protectors (e.g., tert-butyl esters).
- In Silico ADME Prediction : Use tools like SwissADME to predict metabolic hotspots (e.g., CYP450-mediated oxidation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
